6-Amino-3-(morpholinocarbonyl)coumarin

Toxicology Medicinal Chemistry Structure-Activity Relationship

6-Amino-3-(morpholinocarbonyl)coumarin (CAS 18144-57-5) is a synthetic coumarin derivative characterized by a primary amino group at the 6-position and a morpholino amide group at the 3-position. This scaffold is known for its fluorescent properties, making it a candidate for use as a dye, probe, or precursor in biochemical assays.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
CAS No. 18144-57-5
Cat. No. B100245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-(morpholinocarbonyl)coumarin
CAS18144-57-5
Synonyms6-Amino-3-(morpholinocarbonyl)coumarin
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O
InChIInChI=1S/C14H14N2O4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6,15H2
InChIKeyRZVSOEJLBFOYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-(morpholinocarbonyl)coumarin (CAS 18144-57-5): Baseline Properties & Procurement Overview


6-Amino-3-(morpholinocarbonyl)coumarin (CAS 18144-57-5) is a synthetic coumarin derivative characterized by a primary amino group at the 6-position and a morpholino amide group at the 3-position. This scaffold is known for its fluorescent properties, making it a candidate for use as a dye, probe, or precursor in biochemical assays . The compound is also reported as an intermediate in the synthesis of more complex molecules [1].

Fluorescent probe and dye development
Synthetic intermediate with a reactive 6‑amino handle
Morpholino amide supports subcellular targeting studies

Why 6-Amino-3-(morpholinocarbonyl)coumarin Cannot Be Casually Substituted


The specific substitution pattern on the coumarin core dictates both its biological and photophysical behavior. For example, the nature of the amide moiety at the 3-position (e.g., morpholide vs. piperidide) directly modulates toxicity, while the presence of the 6-amino group is a key structural determinant for certain enzymatic interactions and for enabling further derivatization [1]. Furthermore, the morpholine group is critical for subcellular targeting in lysosome-specific probes, where its absence or replacement results in a significant loss of function, underscoring the non-interchangeable nature of this compound's structure [2].

3‑Position amide type (e.g., morpholide vs. piperidide) may shift the acute toxicity profile observed in models.
6‑Amino group is essential for derivatization and certain enzymatic interactions; its absence can alter reactivity.
Morpholine moiety is critical for lysosomal targeting; replacement can lead to loss of subcellular localization.

6-Amino-3-(morpholinocarbonyl)coumarin: Quantitative Differentiation Evidence


Quantified Reduction in Acute Toxicity Compared to Structural Analogs

In an early study of 3-carboxamide coumarin derivatives, the morpholide variant (the target compound) was found to have lower acute toxicity compared to its pyrrolidide and piperidide analogs. The study measured median lethal doses (LD50), with the target morpholide exhibiting a higher LD50, indicating a lower acute toxicity profile in the tested model [1].

Acute toxicity (LD50)
Cross-study
Morpholide LD50 1.5 mg/kg vs. Piperidide 1.1 mg/kg
Reported higher LD50 may indicate lower acute toxicity in the tested model.
In vivo mouse study; context-dependent.
Toxicology Medicinal Chemistry Structure-Activity Relationship

Critical Role of Morpholino Group in Lysosomal Targeting

The morpholino moiety, which is present in the target compound, is a key determinant for lysosomal localization. In a study on a structurally related coumarin-squaramide probe, the presence of a morpholinyl group was essential for targeting and deacidifying lysosomes. An analog lacking this group exhibited significantly reduced ability to localize in lysosomes, thus confirming the functional importance of this specific structural feature [1].

Lysosomal targeting
Class-level
Morpholino group required for lysosomal localization and deacidification activity.
Functional dependence on morpholine moiety supports targeting probe design.
Qualitative cellular assay; class-level inference.
Cell Biology Chemical Biology Fluorescent Probes

Potential for Reduced Enzymatic Interference via Distinct HDAC Binding Profile

When evaluated against histone deacetylase (HDAC) enzymes, the target compound and its direct analogs show weak to negligible inhibition. The target compound (6-amino-3-(morpholinocarbonyl)coumarin) exhibits an IC50 of >100 µM against HDAC6, which is considered inactive [1]. In contrast, a structurally distinct but functionally related coumarin-containing HDAC inhibitor shows potent, nanomolar activity against HDAC1, 4, and 6, demonstrating how a different coumarin scaffold can be a strong HDAC ligand [2].

HDAC6 inhibition
Cross-study
IC50 >100 µM (weak) vs. potent coumarin inhibitor IC50 0.23 µM
Weak HDAC6 interaction suggests low interference in HDAC-based assays.
>>400‑fold difference; enzyme assay context.
Enzymology Drug Discovery Assay Development

Optimal Research & Application Scenarios for 6-Amino-3-(morpholinocarbonyl)coumarin


Precursor for Synthesizing Organelle-Specific Fluorescent Probes

The compound's 6-amino group serves as a reactive handle for conjugation to various functional moieties (e.g., fluorophores, targeting ligands). Critically, as demonstrated in related structures, the morpholine carbonyl group at the 3-position confers the ability to target lysosomes, a property lost if this group is substituted or absent [1]. This makes it a superior starting material for creating novel, targeted imaging agents.

A Non-Interfering Fluorescent Scaffold for High-Throughput Screening (HTS)

The compound's weak activity against HDAC enzymes (IC50 > 100 µM) [1] is a desirable attribute for a scaffold used in assay development. In contrast to many coumarin-based drugs which are potent HDAC inhibitors [2], this compound is less likely to cause false positives or off-target effects in enzyme inhibition screens, making it a more reliable platform for developing biochemical probes.

Scaffold for Derivatization with a Favorable Toxicity Baseline

For researchers synthesizing novel compounds for in vivo study, starting with the morpholide variant is advantageous. Early toxicity data indicates it has a higher LD50 (is less toxic) than its pyrrolidide and piperidide analogs [1]. This suggests a wider safety window for new chemical entities derived from this specific scaffold, offering a key advantage over using the same derivatives built on a more toxic analog.

Application
Selection Property
Validation Focus
Synthesis of organelle-targeting fluorescent probes
6‑Amino reactive handle and morpholino targeting group
Lysosomal targeting retention in derivatized conjugates
Fluorescent scaffold for high‑throughput screening
Reported weak HDAC binding profile
Assay interference profiling; off‑target enzyme panels
Derivatization for in vivo tool compounds
Reported higher LD50 relative to amide analogs
Acute toxicity comparison in model systems
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